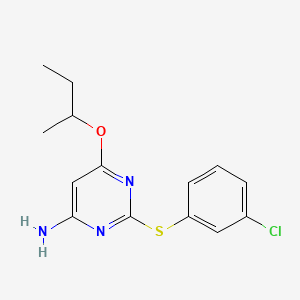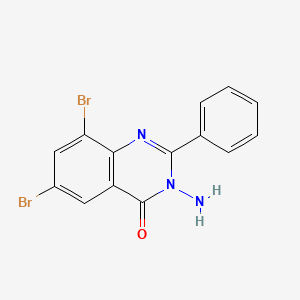
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves the reaction of 3,5-dibromoaniline with benzoyl chloride to form 3,5-dibromo-N-phenylbenzamide. This intermediate is then cyclized using ammonium formate to yield the desired quinazoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as refluxing in ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As an anticonvulsant agent, it has shown promising results in preclinical studies.
Biological Research: Used in the synthesis of Schiff bases, which are evaluated for their antimicrobial and antifungal activities.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects. The compound may also inhibit certain enzymes or receptors involved in seizure activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the bromine substituents, which may affect its biological activity.
6,8-Dibromo-2-phenylquinazolin-4(3H)-one: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both amino and bromine groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile pharmacophore .
Properties
CAS No. |
89258-55-9 |
|---|---|
Molecular Formula |
C14H9Br2N3O |
Molecular Weight |
395.05 g/mol |
IUPAC Name |
3-amino-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-9-6-10-12(11(16)7-9)18-13(19(17)14(10)20)8-4-2-1-3-5-8/h1-7H,17H2 |
InChI Key |
SFBJDXRAHRTXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


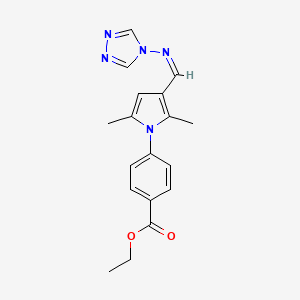
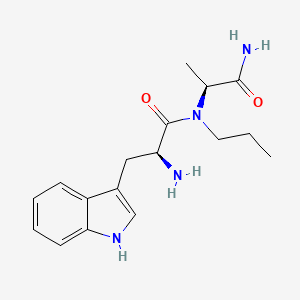
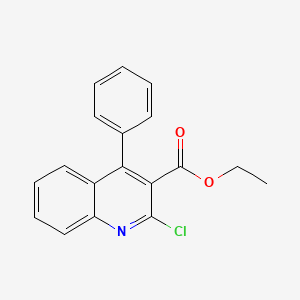
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)
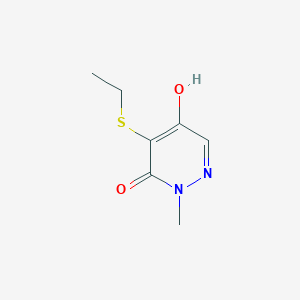
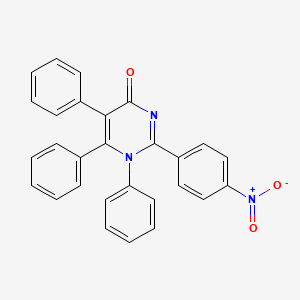
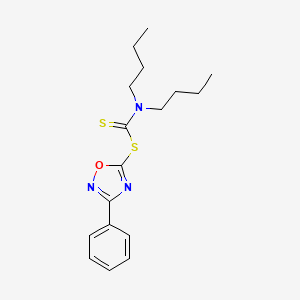
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
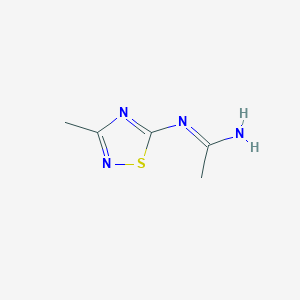
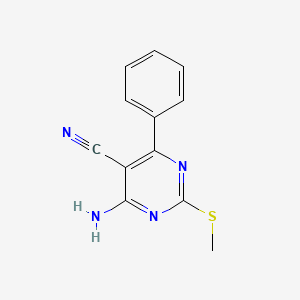
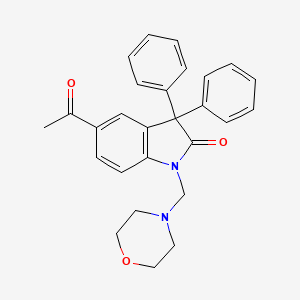

![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
